Isoindolin-5-amine hydrochloride
Overview
Description
Isoindolin-5-amine hydrochloride is a chemical compound with the molecular formula C8H10N2Cl. It is a derivative of isoindoline and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Isoindolin-5-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
The interaction of this compound with its target, the dopamine receptor D2, results in changes in the receptor’s activity . This interaction can modulate the receptor’s signaling pathways, potentially influencing various physiological processes .
Biochemical Pathways
This compound, through its interaction with the dopamine receptor D2, can affect various biochemical pathways . These pathways may include those involved in neurotransmission, mood regulation, and motor control . The downstream effects of these pathway alterations can have significant impacts on physiological functions .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the dopamine receptor D2 . This interaction can lead to changes in cellular signaling, potentially influencing various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
Isoindolin-5-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in cell growth and differentiation. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to certain proteins and enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels. These studies have also highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways influenced by this compound is essential for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its precise biochemical mechanisms and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindolin-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Isoindolin-5-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of isoindolin-5-one derivatives.
Reduction: Reduction reactions typically result in the formation of isoindoline derivatives.
Substitution: Substitution reactions can produce various substituted isoindolines.
Scientific Research Applications
Isoindolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool in molecular biology research.
Medicine: this compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Isoindolin-5-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Isoindoline: A closely related compound with similar chemical properties but different functional groups.
Indole: Another compound with a similar structure but different biological activity.
Isoindolinone: A derivative of isoindoline with an additional carbonyl group.
These compounds share structural similarities but differ in their chemical reactivity and applications.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQCFVJPKBLYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623723 | |
Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-81-1 | |
Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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